2-oxo-2-phenylethyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-serinate

Description

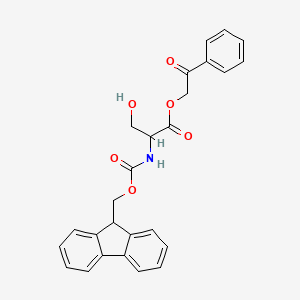

Structure and Functionality 2-Oxo-2-phenylethyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-serinate is a protected derivative of the amino acid L-serine. Its structure comprises three key functional groups:

Fmoc (Fluorenylmethyloxycarbonyl) Protecting Group: This group shields the α-amino group of serine, enabling selective deprotection under mild basic conditions (e.g., piperidine) for use in solid-phase peptide synthesis (SPPS) .

2-Oxo-2-phenylethyl Ester: The ester group modifies the carboxylic acid terminus of serine. This aromatic ester may influence solubility, stability, and cleavage kinetics compared to aliphatic esters (e.g., tert-butyl).

L-Serine Backbone: The hydroxyl side chain of serine is retained, allowing for post-synthetic modifications such as glycosylation or phosphorylation.

Applications The compound is primarily used in peptide synthesis, where the Fmoc group ensures orthogonal protection strategies.

Properties

IUPAC Name |

phenacyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c28-14-23(25(30)32-16-24(29)17-8-2-1-3-9-17)27-26(31)33-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,28H,14-16H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOVUIPZMRWLQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester typically involves the reaction of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) with L-serine phenacyl ester. The reaction is carried out in the presence of a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve the use of an organic solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reactants. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, resulting in the formation of the free amino group.

Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group of one amino acid reacts with the carboxyl group of another to form a peptide bond.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products Formed

Deprotection: The major product is the free amino group of the amino acid.

Coupling: The major product is the peptide bond formed between two amino acids.

Scientific Research Applications

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester has several applications in scientific research:

Chemistry: It is used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.

Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: It is employed in the synthesis of therapeutic peptides and proteins, which are used in the treatment of various diseases.

Industry: The compound is used in the production of peptide-based materials and nanostructures for various industrial applications.

Mechanism of Action

The mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester involves the protection and deprotection of amino acids during peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted reactions during the synthesis process. The phenacyl ester protects the carboxyl group of serine. The deprotection of the Fmoc group is achieved through the use of a base, which removes the Fmoc group and exposes the free amino group for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-oxo-2-phenylethyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-serinate with structurally related Fmoc-protected amino acid derivatives:

*Estimated based on structural analogy. †Calculated from molecular formula.

Key Comparative Insights:

Ester Group Reactivity: The tert-butyl ester () is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), making it ideal for acid-labile peptide sequences . The 2-oxo-2-phenylethyl ester in the target compound may exhibit unique cleavage behavior. However, specific cleavage conditions (e.g., photolytic, basic) require further study.

Solubility and Handling: Methyl esters (e.g., ) improve solubility in polar solvents like DMF or acetonitrile, facilitating SPPS .

Side-Chain Functionality :

- Unlike tert-butyl or methyl esters, the 2-oxo-2-phenylethyl group introduces a ketone moiety, which could participate in post-synthetic modifications (e.g., hydrazone formation) .

The aromatic ester may pose combustion risks, releasing toxic fumes (e.g., carbon monoxide) during decomposition .

Biological Activity

2-Oxo-2-phenylethyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-serinate, also known as Fmoc-L-serine, is a compound with significant potential in biochemical applications, particularly in peptide synthesis and drug development. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₃₈H₃₂N₂O₅

- Molecular Weight : 596.6711 g/mol

- CAS Number : 73724-45-5

- Purity : >97.0% (HPLC)

The compound functions primarily as a protecting group for the amino acid serine during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is known for its stability under basic conditions and ease of removal under acidic conditions, making it an ideal choice for solid-phase peptide synthesis (SPPS).

- Peptide Synthesis : The Fmoc group protects the amino group of serine, allowing for sequential addition of other amino acids without interference.

- Biological Role : As a derivative of L-serine, it plays a crucial role in protein structure and function due to serine's involvement in enzymatic reactions and signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of serine exhibit antimicrobial activity. A study demonstrated that compounds similar to 2-oxo-2-phenylethyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-serinate showed effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Recent investigations have highlighted the anticancer properties of Fmoc-L-serine derivatives. In vitro studies revealed that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a study on modified serine derivatives showed inhibition of cell proliferation in breast cancer cell lines.

Neuroprotective Effects

Serine is known to be involved in neurotransmitter synthesis and has neuroprotective effects. Research has indicated that compounds like 2-oxo-2-phenylethyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-serinate may enhance cognitive function and protect against neurodegenerative diseases by modulating synaptic transmission.

Case Studies

Q & A

Q. What are the critical handling precautions for 2-oxo-2-phenylethyl Fmoc-L-serinate in laboratory settings?

- Methodological Answer : Handle the compound in a fume hood with appropriate PPE, including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols and skin contact. Store in a tightly sealed container in a cool (<25°C), dry, and well-ventilated area away from incompatible materials (e.g., strong acids/bases). Use explosion-proof equipment during thermal processing .

Q. What analytical methods are recommended for assessing the purity of this compound?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) to monitor purity. Confirm structural integrity via LC-ESI-MS (e.g., [M+H]+ ion analysis). For chiral purity, employ chiral chromatography columns (e.g., Chiralpak IA) or compare retention times against enantiomeric standards .

Q. How should accidental spills or exposure be managed?

- Methodological Answer : For spills, avoid dust generation; collect material using a HEPA-filter vacuum or damp cloth. Dispose as hazardous waste. In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention. For inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized to minimize by-products?

- Methodological Answer : Optimize reaction stoichiometry during the Fmoc protection of L-serine derivatives. Use anhydrous conditions and catalysts like DMAP for esterification. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via flash chromatography (gradient: 20–50% ethyl acetate in hexane) to remove unreacted Fmoc-Cl or hydroxyl by-products .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : The compound is stable under neutral pH (6–8) but degrades in acidic (pH < 4) or basic (pH > 10) conditions, releasing CO₂ and fluorenyl by-products. Thermal stability tests (TGA/DSC) show decomposition at >150°C, producing toxic fumes (e.g., NOx). Store at 2–8°C for long-term stability .

Q. How does the Fmoc group influence its reactivity in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The Fmoc group provides orthogonality in SPPS, enabling selective deprotection with 20% piperidine in DMF. The 2-oxo-2-phenylethyl ester enhances solubility in organic solvents (e.g., DCM, DMF), facilitating coupling reactions. Monitor coupling efficiency via Kaiser tests and optimize activation with HOBt/DIC .

Q. What strategies mitigate racemization during peptide bond formation using this derivative?

Q. What are the ecological disposal considerations for waste containing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.